molecular formula C9H19NO2 B13533575 Methyl 3-amino-4-ethylhexanoate

Methyl 3-amino-4-ethylhexanoate

Cat. No.: B13533575
M. Wt: 173.25 g/mol
InChI Key: YZDDPEMMJNLYGR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanoic acid, featuring an amino group at the third position and an ethyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-ethylhexanoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-ethylhexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

    Methyl 3-amino-4-methylhexanoate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 3-amino-4-propylhexanoate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: Methyl 3-amino-4-ethylhexanoate is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-4-ethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)6-9(11)12-3/h7-8H,4-6,10H2,1-3H3

InChI Key

YZDDPEMMJNLYGR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)OC)N

Origin of Product

United States

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